molecular formula C14H12N6O6S2 B6484894 2,4-dioxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 899752-30-8

2,4-dioxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No. B6484894
CAS RN: 899752-30-8
M. Wt: 424.4 g/mol
InChI Key: CQVXPZRIFPSFNS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The structures of 2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimi- dine derivatives synthesized at the Department of Chemistry of Drugs consist of the three basic fragments: the aliphatic spacer linking two pharmacophore termini: pyrido [2,3-d]pyrimidine nucleus and N-phenylpiperazine or other cyclic amine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical And Chemical Properties Analysis

The compound has a melting point of 100–102 °C . Its IR (νmax/cm−1) values are 3232, 3145 (2NH), 3093 (CH, aromatic), 2954 (CH-alicyclic), 1678 (2CO), 1388, 1134 (SO2) .

Mechanism of Action

The compound is involved in DNA repair damage and so inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Future Directions

Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives . Therefore, the future directions of this compound could involve further exploration of its potential biological activities and applications in drug discovery.

properties

IUPAC Name

2,4-dioxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O6S2/c21-12-11(8-17-14(22)18-12)28(25,26)19-9-2-4-10(5-3-9)27(23,24)20-13-15-6-1-7-16-13/h1-8,19H,(H,15,16,20)(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVXPZRIFPSFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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